
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is a complex organic compound that features a quinoline moiety, a vinyl group, and a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 7-chloroquinoline, which undergoes a Heck reaction with a suitable vinyl halide to introduce the vinyl group. This intermediate is then subjected to a Friedel-Crafts acylation to attach the benzoic acid moiety. The final step involves the oxidation of the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and Friedel-Crafts acylation, as well as the use of efficient catalysts and reagents to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the vinyl group to an ethyl group.
Substitution: Formation of quinoline derivatives with various substituents.
Applications De Recherche Scientifique
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential as an anti-malarial agent due to the presence of the quinoline ring, which is a common feature in many anti-malarial drugs.
Industry: Potential use in the development of new materials with unique optical properties.
Mécanisme D'action
The mechanism of action of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets. The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial drug with a related structure.
Atovaquone: A compound with a similar mechanism of action but different structural features.
Uniqueness
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is unique due to the combination of its quinoline moiety with a vinyl group and a benzoic acid derivative. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H20ClNO3 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C27H20ClNO3/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26(30)15-11-19-5-1-2-7-24(19)27(31)32/h1-10,12-14,16-17H,11,15H2,(H,31,32)/b13-8+ |
Clé InChI |
QQQMWSCJIPSTEP-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


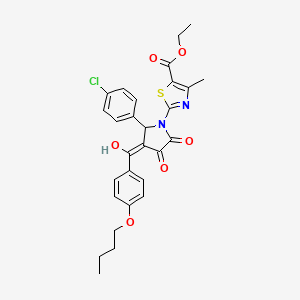

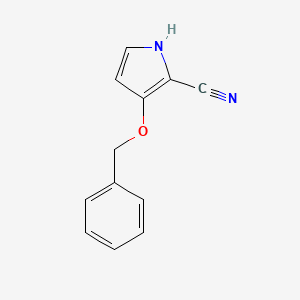
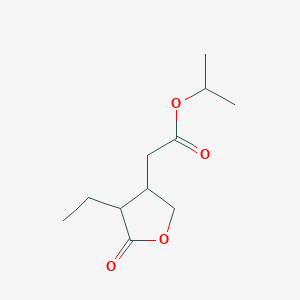
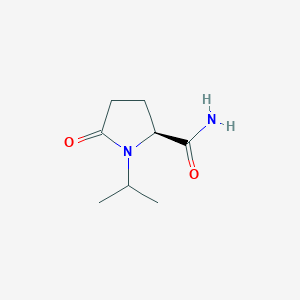
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)



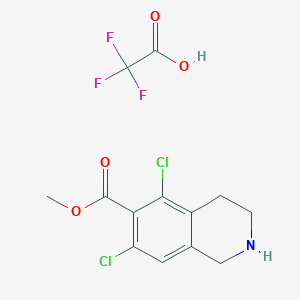
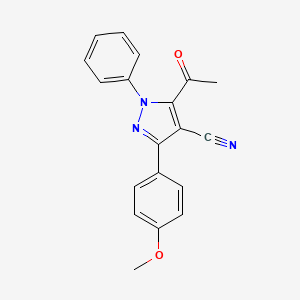
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
